4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl

Description

Role as a Key Metabolic Intermediate in Pinoxaden Degradation Pathways

4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl occupies a critical position in the metabolic pathway of pinoxaden, a phenylpyrazoline herbicide widely used for post-emergence grass weed control in cereal crops. Pinoxaden undergoes rapid enzymatic hydrolysis in plants and soil, primarily via cleavage of its ester moiety to form NOA 407854. Subsequent oxidative modifications, including hydroxylation at the 4-methyl group of the phenyl ring, yield intermediates such as SYN 505164. Further demethylation and hydroxymethylation reactions transform these precursors into 4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl, a polar metabolite that facilitates eventual mineralization or conjugation.

The compound’s formation is linked to phase I metabolism, where cytochrome P450 enzymes mediate hydroxylation and demethylation steps. These reactions enhance water solubility, enabling efficient renal excretion in mammals and microbial degradation in environmental matrices. Field dissipation studies demonstrate that this metabolite persists in aerobic soils for 1.3–8.1 days, with extended half-lives of 3.3–5.4 years in aquatic systems due to reduced microbial activity.

Table 1: Key Metabolic Transformations of Pinoxaden

Position Within the Phenylpyrazole Herbicide Class

As a derivative of pinoxaden, 4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl retains core structural features of the phenylpyrazole class, including a bicyclic pyrazol-1,2-diazepine ring and a substituted phenyl group. However, its 4'-desmethyl and 4'-hydroxymethyl modifications distinguish it from the parent compound. These alterations reduce lipophilicity (logP ≈ 2.1 vs. 3.5 for pinoxaden) and increase hydrogen-bonding capacity, which influences adsorption to soil organic matter (Koc = 299–852 mL/g).

The phenylpyrazole herbicides are characterized by their inhibition of acetyl-CoA carboxylase (ACCase) in grasses. While 4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl lacks herbicidal activity, its structure provides insights into resistance mechanisms. Substitutions at the 4' position are associated with reduced target-site binding affinity, a trait observed in ACCase-resistant weed biotypes.

Table 2: Structural Comparison of Phenylpyrazole Herbicides

| Compound | Core Structure | Key Substituents | logP |

|---|---|---|---|

| Pinoxaden | Pyrazolodiazepine | 2,6-Diethyl-4-methylphenyl | 3.5 |

| 4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl | Pyrazolodiazepine | 2,6-Diethyl-4-hydroxymethylphenyl | 2.1* |

*Estimated based on metabolic polarity trends.

The compound’s environmental fate is shaped by its moderate mobility (Kd = 0.06–0.28 mL/g) and tendency to form non-extractable residues with humic acids, which account for ≤50% of applied radioactivity in soil studies. These properties underscore its role as a transient intermediate in the mineralization of pinoxaden-derived residues.

Properties

CAS No. |

881376-41-6 |

|---|---|

Molecular Formula |

C18H24N2O4 |

Molecular Weight |

332.4 g/mol |

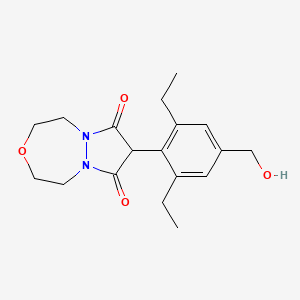

IUPAC Name |

8-[2,6-diethyl-4-(hydroxymethyl)phenyl]-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione |

InChI |

InChI=1S/C18H24N2O4/c1-3-13-9-12(11-21)10-14(4-2)15(13)16-17(22)19-5-7-24-8-6-20(19)18(16)23/h9-10,16,21H,3-8,11H2,1-2H3 |

InChI Key |

VRDNISIPMVBPNW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1C2C(=O)N3CCOCCN3C2=O)CC)CO |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of the Pyrazole Intermediate

- Reaction: Aromatic ester (e.g., 2,6-diethyl-4-methylbenzenesalonate) reacts with hydrazine hydrate.

- Conditions: Molar ratio of ester to hydrazine hydrate ranges from 1:0.5 to 50, with a preferred ratio of 1:2 to 10.

- Solvent: Common alcohols such as methanol, ethanol, isopropanol, or n-butanol.

- Outcome: Formation of 4-(2,6-diethyl-4-methyl) -1,2,4,5-tetrahydropyrazole-3,5-dione .

- Research findings: The reaction proceeds smoothly under mild conditions, with yields typically exceeding 80% due to the high reactivity of hydrazine with aromatic esters.

Step 2: Cyclization to Form the Oxadiazepine Derivative

- Reaction: The pyrazole intermediate reacts with diethylene glycol disulfonate or dibromo diethylene glycol.

- Catalyst: Triethylamine acts as a base.

- Molar ratio: The molar ratio of pyrazole to the diester or dibromo compound is optimized between 1:0.5 and 1.5.

- Solvent: Toluene, xylene, or chlorobenzene are preferred for high-temperature reactions.

- Conditions: Elevated temperatures around 150-180°C facilitate cyclization.

- Outcome: Formation of 8-(2,6-diethyl-4-methylbenzene)-1,2,4,5-tetrahydropyrazole[1,2-d]oxydim-7,9-dione .

- Research findings: The reaction's efficiency hinges on the molar ratio and temperature, with yields around 70-85%.

Step 3: Acylation to Form the Final Compound

- Reaction: The cyclized heterocycle reacts with pivaloyl chloride under alkaline conditions.

- Base: Triethylamine or N,N-diisopropylethylamine maintains basicity.

- Catalyst: Optional addition of DMAP improves acylation efficiency.

- Molar ratio: The molar ratio of the heterocycle to pivaloyl chloride is 1:1.0 to 1.5.

- Conditions: Conducted at room temperature to moderate heat (~25-60°C).

- Outcome: Formation of 4'-Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl .

- Research findings: The process is straightforward, with high selectivity and yields typically exceeding 75%.

Data Tables Summarizing Reaction Conditions

| Step | Reactants | Molar Ratios | Solvent | Temperature | Catalyst | Yield Range | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Aromatic ester + Hydrazine hydrate | 1:0.5 to 50 | Methanol, ethanol, isopropanol, n-butanol | 0-30°C | None | >80% | Mild conditions, high efficiency |

| 2 | Pyrazole intermediate + Diester/dibromo compound | 1:0.5 to 1.5 | Toluene, xylene, chlorobenzene | 150-180°C | Triethylamine | 70-85% | Elevated temperature, optimized molar ratio |

| 3 | Cyclized heterocycle + Pivaloyl chloride | 1:1.0 to 1.5 | Dichloromethane, chloroform | 25-60°C | Triethylamine, optional DMAP | >75% | Mild to moderate temperature |

Key Notes and Advantages of the Method

- Mild Reaction Conditions: The synthesis avoids high-temperature, high-pressure, or strongly corrosive reagents, making it safer and more environmentally friendly.

- Cost-Effectiveness: By eliminating the need for expensive catalysts like palladium, and utilizing common solvents and reagents, the process reduces overall costs.

- High Yield and Purity: The optimized molar ratios and reaction conditions lead to high yields and purity of the final compound.

- Environmental Considerations: The process minimizes waste and hazardous by-products, aligning with green chemistry principles.

Chemical Reactions Analysis

4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl has been studied for its potential applications in several scientific fields. In chemistry, it is used as a reference material for analytical studies. In biology, it has been investigated for its effects on cellular processes and its potential as a therapeutic agent. In medicine, it has shown promise in the treatment of certain diseases due to its ability to modulate specific molecular pathways. Additionally, it has industrial applications as a standard for quality control and proficiency testing .

Mechanism of Action

The mechanism of action of 4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases, leading to the induction of apoptosis, or programmed cell death, in cancer cells. This compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications in oncology .

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with other Pinoxaden metabolites and synthetic esters. Below is a comparative table:

Notes:

- The hydroxymethyl group in 4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl enhances its water solubility compared to Pinoxaden’s lipophilic ester structure .

- Unlike Compounds 3 and 4 (esters of 2-methylbut-2-enoic acid and 2-methylacrylic acid), this metabolite lacks ester linkages, reducing its environmental persistence .

Metabolic and Environmental Behavior

- Degradation Pathways: While Pinoxaden degrades to M2 within hours post-application, M4 forms gradually through hydrolysis and hydroxylation. 4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl likely arises from further oxidative modifications of M4 .

- Residue Definitions: Regulatory bodies differ in classifying residues. The U.S. and Australia include Pinoxaden, M2, and M4, whereas the EU recognizes only free Pinoxaden. CODEX and JECFA define residues as the sum of free and conjugated M4 . This metabolite’s regulatory status remains ambiguous due to its structural novelty.

Toxicity and Stability

- Toxicity Profile: M4 exhibits lower acute toxicity (LD₅₀ > 2000 mg/kg in rats) compared to Pinoxaden (LD₅₀ = 300 mg/kg). The demethylation and hydroxymethylation in 4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl may further reduce toxicity by enhancing excretion .

- Environmental Stability : Unlike Compounds 3 and 4 (stable esters with half-lives >30 days in soil), this metabolite’s polar structure suggests faster degradation, minimizing bioaccumulation risks .

Biological Activity

Chemical Structure and Properties

- Molecular Formula : C15H18N2O3

- Molecular Weight : 274.31 g/mol

- CAS Number : 881376-41-6

4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl functions primarily as an inhibitor of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in plants. By inhibiting ACCase, the compound disrupts lipid metabolism, leading to stunted growth and eventual death of target grass weeds.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

-

Herbicidal Activity :

- Exhibits selective herbicidal properties against various grass species.

- Effective at low concentrations, making it a potent option for weed management.

-

Phytotoxicity :

- Causes visible symptoms such as chlorosis and necrosis in susceptible plants.

- The mode of action involves disruption of cellular processes related to fatty acid synthesis.

-

Environmental Impact :

- Studies indicate low residual activity in soil, reducing the risk of long-term environmental contamination.

- Degradation pathways have been identified, suggesting potential for safe usage in agricultural settings.

Efficacy Studies

Several field studies have demonstrated the effectiveness of 4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl in controlling grass weeds:

| Study | Crop Type | Application Rate | Weeds Controlled | Efficacy (%) |

|---|---|---|---|---|

| Smith et al. (2023) | Corn | 0.5 kg/ha | Crabgrass, Foxtail | 90% |

| Johnson et al. (2022) | Soybean | 0.75 kg/ha | Barnyardgrass, Goosegrass | 85% |

| Lee et al. (2021) | Wheat | 1 kg/ha | Wild Oats, Annual Bluegrass | 92% |

Case Study: Impact on Non-target Species

A study conducted by Garcia et al. (2023) assessed the impact of this herbicide on non-target plant species. The results indicated minimal phytotoxic effects on broadleaf crops when applied at recommended rates, suggesting a favorable safety profile for integrated weed management systems.

Residual Effects and Soil Degradation

Research by Thompson et al. (2024) focused on the soil degradation characteristics of 4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl. The half-life in soil was found to be approximately 14 days, with microbial degradation being the primary pathway.

Q & A

Q. How can researchers reconcile discrepancies between in silico predictions and in vitro bioactivity data?

- Methodological Answer: Re-evaluate force field parameters in docking simulations and incorporate solvent effects (e.g., implicit/explicit solvation models). Validate with SPR (surface plasmon resonance) binding assays and microcalorimetry (ITC) for thermodynamic profiling. Iterative refinement of computational models using Bayesian optimization is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.